Product packaging for 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine(Cat. No.:CAS No. 111397-62-7)

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine

カタログ番号: B169497
CAS番号: 111397-62-7
分子量: 311.3 g/mol
InChIキー: XATQTLFKVWKYJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine (CAS 111397-62-7) is a high-purity heterocyclic organic compound with the molecular formula C19H13N5 and a molecular weight of 311.34 g/mol . This bifunctional ligand features a central pyridine ring symmetrically substituted with two benzimidazole moieties at the 3- and 5-positions, creating an extended π-conjugated system . Its rigid, planar structure allows it to act as an excellent tridentate chelating ligand for constructing coordination complexes with various transition metals . Researchers utilize this compound as a key building block in diverse fields. In catalysis, its cobalt(II) complexes have been demonstrated to act as effective catalysts for electrochemical and photochemical proton reduction, a key process for hydrogen energy production . In materials science, it finds application in the synthesis of metal-organic frameworks (MOFs) and porous coordination polymers, which have potential for gas storage and separation technologies . The compound's strong π-conjugation also makes it a candidate for developing luminescent materials and sensors . Furthermore, the benzimidazole pharmacophore is a constituent of vitamin B12 and is known for its wide range of biological interactions, making derivatives of this compound class a subject of interest in pharmaceutical development for applications such as anticancer and antimicrobial agents . This product is supplied as a fine powder and is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostics or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13N5 B169497 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine CAS No. 111397-62-7

特性

IUPAC Name

2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATQTLFKVWKYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648981
Record name 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111397-62-7
Record name 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Mechanism and Precursors

The Phillips-Ladenburg condensation, adapted from the synthesis of 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine, provides a viable pathway for the 3,5-isomer. In this method, 3,5-pyridinedicarboxylic acid reacts with o-phenylenediamine under strongly acidic conditions. Polyphosphoric acid (PPA) acts as both a catalyst and solvent, facilitating dehydration and cyclization. The reaction proceeds via intermediate formation of amide bonds, followed by intramolecular cyclization to generate the benzimidazole rings.

Optimized Conditions and Yield

A representative procedure involves heating 3,5-pyridinedicarboxylic acid (10 mmol) and o-phenylenediamine (22 mmol) in PPA (10 mL) at 230°C for 4 hours under nitrogen. After neutralization with ammonium hydroxide, the crude product is recrystallized from methanol, yielding 85–90% of the target compound. The high temperature ensures complete cyclization, while PPA’s hygroscopic nature drives dehydration.

Table 1: Key Parameters for PPA-Mediated Synthesis

ParameterValue
Temperature230°C
Reaction Time4 hours
Molar Ratio (Acid:Diamine)1:2.2
Yield85–90%

N-Alkylation of Benzimidazole with 3,5-Bis(halogenomethyl)pyridine

Alkylation and Quaternary Salt Formation

Benzimidazole undergoes N-alkylation with 3,5-bis(chloromethyl)pyridine in the presence of a base. A reported procedure for 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine involves dissolving benzimidazole (2.4 mmol) in tetrahydrofuran (THF) with sodium hydride (3.6 mmol) at 0°C, followed by dropwise addition of the dichloride precursor. After stirring at room temperature for 72 hours, the product precipitates with diethyl ether, yielding 64–76%.

Table 2: N-Alkylation Reaction Parameters

ParameterValue
SolventTetrahydrofuran (THF)
BaseSodium Hydride (NaH)
Temperature0°C (initial), RT (stirring)
Reaction Time72 hours
Yield64–76%

Comparative Analysis of Methodologies

Efficiency and Scalability

The PPA-mediated method offers higher yields (85–90%) but requires specialized equipment for high-temperature reactions. In contrast, N-alkylation provides moderate yields (64–76%) and operates under milder conditions, making it suitable for lab-scale synthesis.

Purity and Byproduct Formation

PPA-based reactions generate minimal byproducts due to the stoichiometric excess of o-phenylenediamine and the self-condensing nature of the process. However, N-alkylation may produce quaternary salts as intermediates, necessitating purification via recrystallization or column chromatography .

科学的研究の応用

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A class of bis-(imidazole/benzimidazole)-pyridine derivatives, including 3,5-bis(1H-benzo[d]imidazol-2-yl)pyridine, was synthesized and evaluated for its efficacy against Mycobacterium tuberculosis (Mtb). The results indicated that these compounds exhibited excellent activity against both replicating and non-replicating strains of Mtb, with some showing bactericidal mechanisms. Notably, the compounds were not cytotoxic and demonstrated good intracellular activity, making them promising candidates for new anti-TB drugs .

Cancer Therapeutics

The compound has been investigated for its role as a potential cancer therapeutic. Benzimidazole derivatives, including those related to this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit cyclin-dependent kinases (Cdk), which are crucial for cell cycle regulation. For instance, derivatives have demonstrated selective inhibition of Cdk1 in various human cancer cell lines such as HeLa (cervical carcinoma) and A375 (melanoma), highlighting their potential as anticancer agents .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand in metal complexes. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and material science. For example, complexes formed with ruthenium and osmium have been characterized for their potential use in photodynamic therapy and as catalysts in organic transformations .

Photovoltaic Applications

The compound has also been studied for its application in dye-sensitized solar cells (DSSCs). As an ancillary ligand in ruthenium-based sensitizers, it enhances the efficiency of light absorption and charge transfer processes within the solar cell architecture. This application underscores the versatility of this compound beyond biological systems into renewable energy technologies .

Biological Imaging

Research indicates that metal complexes containing this compound can be utilized for bioimaging purposes. These complexes have shown the ability to release carbon monoxide upon UV light exposure, which can be harnessed for imaging applications in biological systems. The uptake of these complexes by liver cancer cells suggests their potential use in targeted imaging and therapeutic strategies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimycobacterial ActivityPotential treatment for tuberculosisEffective against replicating/non-replicating Mtb; non-cytotoxic; good intracellular activity .
Cancer TherapeuticsInhibition of cyclin-dependent kinases (Cdk)Selective inhibition of Cdk1; effective against various cancer cell lines .
Coordination ChemistryFormation of stable metal complexesUseful in catalysis and photodynamic therapy; characterized by various spectroscopic methods .
Photovoltaic ApplicationsEnhancing efficiency in dye-sensitized solar cellsImproves light absorption and charge transfer processes .
Biological ImagingUse in imaging techniques through CO release upon UV exposureUptake by liver cancer cells indicates potential for targeted imaging .

作用機序

The mechanism of action of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can inhibit enzyme activity or interfere with DNA replication. These interactions are mediated through the nitrogen atoms in the benzimidazole and pyridine rings, which can coordinate with metal ions or form hydrogen bonds with biological molecules.

類似化合物との比較

    2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: Similar structure but with benzimidazole groups at the 2 and 6 positions.

    1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Benzene ring with benzimidazole groups at the 1 and 3 positions.

    4,4’-Bis(1H-benzo[d]imidazol-2-yl)biphenyl: Biphenyl structure with benzimidazole groups at the 4 and 4’ positions.

Uniqueness: 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in coordination chemistry and a promising candidate for various scientific applications.

生物活性

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a heterocyclic compound notable for its dual benzimidazole substitution on a pyridine ring. This structural configuration imparts unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H14N4
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 111397-62-7

The compound features two benzimidazole moieties attached to the 3 and 5 positions of the pyridine ring, enhancing its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown effectiveness against various bacterial strains, including drug-resistant strains. For example, a study demonstrated that certain derivatives possess bactericidal activity against Mycobacterium tuberculosis (Mtb), showcasing their potential as anti-TB agents .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the activity of insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation. The introduction of amine-containing side chains at specific positions significantly enhances enzyme potency .
  • Case Study : In vitro assays demonstrated that certain derivatives can suppress DNA methylation in cancer cells, comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Compounds in this class have been reported to inhibit enzymes involved in inflammatory pathways, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Mtb; potential against drug-resistant strains .
AnticancerInhibits IGF-1R; suppresses DNA methylation in cancer cells .
Anti-inflammatoryInhibits inflammatory enzymes; potential therapeutic applications.

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of various pyridine derivatives, including this compound. The results indicated strong anti-TB activity with low cytotoxicity, making it a promising candidate for further drug development .
  • Cytotoxicity in Cancer Models : Research involving sarcoma models revealed that compounds based on this structure exhibited significant cytotoxic effects, inhibiting tumor growth effectively compared to standard treatments .

Q & A

Q. Key Considerations :

  • Purification via recrystallization is critical to remove unreacted starting materials.
  • Acidic conditions promote cyclization to form the benzimidazole rings.

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Q. Methodological Answer :

  • ¹H NMR : Used to verify aromatic proton environments and confirm the absence of unreacted amines. For example, the absence of NH₂ peaks at δ 4–5 ppm indicates complete cyclization .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the planar geometry of the pyridine-benzimidazole system. Example: A related imidazoline-pyridine derivative showed dihedral angles <5° between rings, confirming rigidity .

Q. Case Study :

  • For a pyridine-benzimidazole derivative, DFT-predicted HOMO (−5.2 eV) aligned with experimental cyclic voltammetry data (E₀ = −5.1 eV vs SCE) .

Advanced: How can catalytic systems optimize synthesis efficiency?

Methodological Answer :
Transition-metal catalysts enhance cyclization:

  • Ru Complexes : [Ru(2,6-bis(benzimidazolyl)pyridine)] catalysts reduce reaction time by 50% via stabilizing intermediates .
  • MnO₂ : Oxidizes intermediates in situ, achieving 85% yield in 2 hours (vs 24 hours without catalyst) .

Q. Key Variables :

  • Solvent polarity (e.g., dichloromethane vs acetonitrile) affects reaction rates.
  • Catalyst loading (5–10 mol%) balances cost and efficiency.

Advanced: What biological activities are associated with this compound?

Q. Methodological Answer :

  • Antimicrobial Activity : Derivatives show MIC values of 2–8 µg/mL against S. aureus via disruption of cell wall synthesis .
  • Cancer Therapy : A patent describes 2,6-bis(benzimidazolyl)pyridine derivatives as PI3K inhibitors (IC₅₀ = 0.1–1 nM) by binding to the ATP pocket .

Q. Structural Insights :

  • Substituents at the pyridine 4-position enhance solubility and target affinity (e.g., hydroxyl groups improve IC₅₀ by 10-fold) .

Advanced: How are structural derivatives designed for enhanced properties?

Q. Methodological Answer :

  • N-Acylation : Introduces electron-withdrawing groups (e.g., acetyl) to modulate electronic properties, improving metal-binding affinity .
  • Heterocycle Fusion : Adding pyrazoles or thiophenes extends π-conjugation, enhancing luminescence (e.g., λₑₘ = 450 nm vs 420 nm for parent compound) .

Q. Case Study :

  • Diastereomers of 3,5-bis(pyrazolyl)pyridine derivatives were separated via column chromatography (hexane:EtOAc = 4:1), with XRD confirming distinct crystal packing .

Advanced: How to reconcile contradictions between experimental and computational data?

Q. Methodological Answer :

  • NMR Chemical Shifts : DFT-predicted shifts (e.g., δ 8.2 ppm for pyridine protons) may deviate from experimental values (δ 8.5 ppm) due to solvent effects. Include implicit solvation models (e.g., PCM) in calculations .
  • Thermodynamic Stability : Discrepancies in ΔG of formation (DFT vs calorimetry) arise from van der Waals interactions. Use dispersion-corrected functionals (e.g., B3LYP-D3) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。